molecular formula C15H12N4O B1334456 2-(Pyridin-3-yl)quinoline-4-carbohydrazide CAS No. 5109-97-7

2-(Pyridin-3-yl)quinoline-4-carbohydrazide

Cat. No.: B1334456
CAS No.: 5109-97-7
M. Wt: 264.28 g/mol
InChI Key: ZENFAFLFPWVDNO-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinoline-4-carbohydrazide is a chemical compound with the CAS Registry Number 5109-97-7 and a molecular formula of C15H12N4O . It has a molecular weight of 264.29 g/mol . This compound is a derivative of cinchoninic acid and features a quinoline core structure substituted with a pyridin-3-yl group at the 2-position and a carbohydrazide functional group at the 4-position . The presence of the hydrazide moiety makes it a valuable precursor for the synthesis of more complex heterocyclic systems, potentially serving as a key intermediate in medicinal chemistry and drug discovery research for the development of novel bioactive molecules. Researchers can utilize this compound to create various derivatives, such as acyl hydrazones or heterocyclic rings, for screening in pharmacological assays. The compound has a calculated density of approximately 1.303 g/cm³ . Toxicological studies indicate a subcutaneous LD50 of 620 mg/kg in mice . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-19-15(20)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENFAFLFPWVDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397588
Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5109-97-7
Record name 4-Quinolinecarboxylic acid, 2-(3-pyridinyl)-, hydrazide
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Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
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Record name 5109-97-7
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Synthetic Methodologies for 2 Pyridin 3 Yl Quinoline 4 Carbohydrazide and Its Analogues

General Synthetic Routes to Quinoline-4-carbohydrazide (B1304848) Scaffolds

The construction of the quinoline-4-carbohydrazide scaffold is typically a two-stage process. First, the quinoline-4-carboxylic acid ring system is synthesized. Second, the carboxylic acid is converted into the desired carbohydrazide (B1668358) moiety.

The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgyoutube.com

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration of the enamine yield the final quinoline-4-carboxylic acid structure. wikipedia.org For example, the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, a key precursor for an analogous carbohydrazide, is achieved by reacting isatin with 4-bromoacetophenone in refluxing ethanol (B145695) under basic conditions. nih.govacs.org An improved Pfitzinger protocol promoted by TMSCl allows for a one-step esterification and cyclization process. researchgate.net

Table 1: Examples of Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis

Reactant 1Reactant 2ConditionsProductReference
Isatin4-BromoacetophenoneBase, Refluxing Ethanol2-(4-Bromophenyl)quinoline-4-carboxylic acid nih.gov
IsatinEnaminonesTMSCl, Alcohols/WaterQuinoline-4-carboxylic esters/acids researchgate.net
IsatinCarbonyl CompoundBase (e.g., KOH)Substituted quinoline-4-carboxylic acids wikipedia.org

Once the quinoline-4-carboxylic acid is obtained, it is converted to the carbohydrazide. This is typically a two-step sequence. First, the carboxylic acid is esterified to increase its reactivity. This is often accomplished by heating the acid in an alcohol, such as absolute ethanol, with a catalytic amount of a strong acid like concentrated sulfuric acid. nih.gov

In the second step, the resulting ester is reacted with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com This nucleophilic acyl substitution reaction, usually performed in boiling ethanol, displaces the alkoxy group of the ester to form the stable carbohydrazide functional group. nih.govmdpi.com This method is a widely used and effective route to the key quinoline-4-carbohydrazide intermediate. nih.gov

Table 2: Conditions for Carbohydrazide Moiety Elaboration

StepStarting MaterialReagentsConditionsProductReference
Esterification2-(4-Bromophenyl)quinoline-4-carboxylic acidAbsolute Ethanol, conc. H₂SO₄HeatingEthyl 2-(4-bromophenyl)quinoline-4-carboxylate nih.gov
HydrazinolysisEthyl 2-(4-bromophenyl)quinoline-4-carboxylateHydrazine HydrateBoiling Ethanol2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) nih.gov
HydrazinolysisAppropriate quinoline (B57606) carbaldehydeNeat Hydrazine Hydrate, EthanolRoom Temperature, 18 hQuinoline hydrazone mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinolines. nih.govresearchgate.net The primary advantages of using microwave irradiation over conventional heating are significantly reduced reaction times and, in some cases, improved yields. nih.govfrontiersin.org

This technology can be applied to various stages of quinoline synthesis, such as heterocyclic ring formation and condensation reactions. nih.govresearchgate.net Microwave-assisted syntheses can be performed under different conditions, including using solid supports like silica (B1680970) gel or alumina, or in solvent-free "dry media" procedures. nih.gov For instance, the synthesis of polysubstituted imidazo[1,2-a]quinoline and related fused systems has been successfully achieved through a microwave-assisted, three-component domino reaction. nih.gov This demonstrates the potential of microwave technology to efficiently construct complex quinoline-based scaffolds. nih.govunf.edu

Specific Approaches to 2-(Pyridin-3-yl)quinoline Derivatives

The synthesis of 2-(pyridin-3-yl)quinoline-4-carbohydrazide follows the general pathways described above. The key to forming the 2-(pyridin-3-yl) substituted quinoline core is the selection of the appropriate carbonyl compound for the Pfitzinger reaction.

Specifically, the reaction of isatin with 3-acetylpyridine (B27631) under basic conditions yields the necessary precursor, 2-(pyridin-3-yl)quinoline-4-carboxylic acid. This approach is analogous to the synthesis of other 2-aryl quinoline carboxylic acids. nih.gov

Following the successful formation of the quinoline ring, the carboxylic acid at the 4-position is converted to the target carbohydrazide. This involves the two-step sequence of esterification, likely using ethanol and a catalytic acid, followed by treatment with hydrazine hydrate in a suitable solvent to yield this compound. nih.govmdpi.com

Optimization of Reaction Conditions and Yields for Quinoline Carbohydrazides

Optimizing the synthesis of quinoline carbohydrazides involves fine-tuning the conditions for each reaction step to maximize yield and minimize reaction time.

For the Pfitzinger reaction, variables such as the choice of base, solvent, and reaction temperature can be adjusted. The development of protocols using promoters like TMSCl demonstrates an effort to improve efficiency by combining steps. researchgate.net

In the elaboration of the carbohydrazide moiety, the purity of reagents and solvents is critical. Using an excess of hydrazine hydrate can help drive the reaction to completion. mdpi.com Reaction temperature is another key parameter; while some hydrazone formations proceed at room temperature, the conversion of an ester to a hydrazide often requires heating or reflux to achieve a reasonable reaction rate. nih.govmdpi.com

The application of microwave irradiation offers a significant avenue for optimization. By systematically varying the microwave power, duty cycle, and reaction time, synthetic efficiency can be dramatically improved compared to conventional methods. nih.gov For example, one study on a base-mediated intramolecular cyclization to form a related heterocyclic system found that increasing the temperature from room temperature to 100°C resulted in a yield increase from low to 87%. researchgate.net Such thermal optimization is a common strategy to improve reaction outcomes.

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Yl Quinoline 4 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) analyses, a detailed map of the carbon and hydrogen framework of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide can be constructed. While specific spectral data for the title compound is not extensively published, analysis of closely related analogues like 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) and other quinoline-pyridine hybrids provides a robust framework for spectral assignment. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline (B57606) and pyridine (B92270) rings, as well as the hydrazide moiety. Aromatic protons on the quinoline and pyridine rings would typically appear in the downfield region, between δ 7.0 and δ 9.0 ppm. mdpi.com The CONH proton of the hydrazide group is anticipated to resonate as a singlet even further downfield, potentially above δ 9.5 ppm, due to the deshielding effect of the adjacent carbonyl group. mdpi.comresearchgate.net For instance, in an analogue, a singlet located at δ 9.5 ppm was attributed to the CONH proton. mdpi.com Protons on the pyridine ring would show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their position and coupling with adjacent protons. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons from both the quinoline and pyridine rings are expected to resonate in the δ 120-150 ppm range. researchgate.net The carbonyl carbon (C=O) of the carbohydrazide (B1668358) group is characteristically found further downfield, typically above δ 160 ppm. nih.gov For example, the ¹³C NMR spectra of related pyrazole (B372694) derivatives revealed signals for two carbonyl groups at δ 165.30 and 166.66 ppm. nih.gov

DEPT: DEPT experiments, which are used to differentiate between CH, CH₂, and CH₃ groups, would confirm the assignments made in the ¹³C NMR spectrum. For this specific molecule, which lacks aliphatic CH₂ and CH₃ groups, DEPT-135 would show positive signals for all CH carbons in the aromatic rings, while quaternary carbons (including the C=O carbon and ring junction carbons) would be absent. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Quinoline, Pyridine)7.0 - 9.0120 - 150
CONH (Hydrazide)> 9.5-
NH₂ (Hydrazide)Variable (broad)-
C=O (Carbonyl)-> 160

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be from the carbonyl group (C=O) of the hydrazide, which typically appears as a strong absorption band in the region of 1630-1690 cm⁻¹. mdpi.comimpactfactor.org In a related compound, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, this C=O stretch was observed at 1687 cm⁻¹. mdpi.comresearchgate.net The N-H stretching vibrations of the -NHNH₂ group are expected to produce medium to strong bands in the 3100-3400 cm⁻¹ range. impactfactor.org Aromatic C=C and C=N stretching vibrations from the quinoline and pyridine rings would result in multiple bands between 1400 cm⁻¹ and 1650 cm⁻¹. mdpi.comresearchgate.net For example, an absorption band at 1592 cm⁻¹ is attributed to aromatic (C=C) stretching in a similar molecule. mdpi.com Additionally, C-N stretching vibrations are typically observed in the 1000-1350 cm⁻¹ region. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Hydrazide)Stretching3100 - 3400
Aromatic C-HStretching3000 - 3100
C=O (Amide I)Stretching1630 - 1690
Aromatic C=C / C=NStretching1400 - 1650
C-NStretching1000 - 1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. mdpi.com

The fragmentation pattern provides crucial structural information. Quinoline derivatives are known to undergo characteristic fragmentation pathways. chempap.org A common fragmentation for quinoline-4-carboxylic acids involves the loss of a carboxyl group. chempap.org For the carbohydrazide, analogous fragmentation could involve cleavage of the amide bond. Key fragmentation pathways may include the loss of the hydrazide moiety (-NHNH₂) or parts of it. The quinoline ring itself can fragment by expelling a molecule of HCN, a characteristic feature of quinoline mass spectra. chempap.org The stability of the aromatic quinoline and pyridine rings means that their corresponding fragment ions are likely to be prominent in the spectrum. chempap.org In a study of a similar hydrazide, the mass spectrum showed a clear molecular ion peak (M⁺) at m/z 359, confirming its molecular weight. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions within its conjugated aromatic system. researchgate.net

The extended π-system, which includes both the quinoline and pyridine rings, will give rise to intense π → π* transitions, likely appearing as strong absorption bands in the 250 to 390 nm region. researchgate.net The non-bonding electrons on the nitrogen atoms and the carbonyl oxygen atom can undergo n → π* transitions. These transitions are typically weaker in intensity and may appear as shoulders on the more intense π → π* absorption bands. researchgate.net The specific absorption maxima and molar absorptivity are influenced by the solvent polarity. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Analogues

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not reported in the provided sources, examining the structures of its analogues provides critical insights into expected bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline reveals a molecule composed of a pyridine ring and a tetrahydroquinoline moiety connected by an azo unit. nih.gov Another related compound, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was found to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net These studies show that the pyridine and quinoline ring systems are typically planar. In the solid state, the molecules are often connected by intermolecular interactions such as C—H⋯N hydrogen bonds, forming infinite chains or layers. nih.gov It is anticipated that this compound would also exhibit a largely planar conformation due to its aromatic rings, with the hydrazide group potentially involved in extensive hydrogen bonding (N-H···O and N-H···N) in the crystal lattice.

Table 3: Crystallographic Data for Analogues of this compound

CompoundCrystal SystemSpace GroupReference
4-[(Pyridin-3-yl)diazenyl]morpholineMonoclinicP2₁/c nih.gov
1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinolineMonoclinicP2₁/n nih.gov
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinolineMonoclinicP2₁/n researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Pyridin 3 Yl Quinoline 4 Carbohydrazide

Hydrazone Formation and Schiff Base Derivatives from Carbohydrazides

The condensation reaction between the terminal amino group of a carbohydrazide (B1668358) and an aldehyde or ketone is a fundamental and widely employed transformation for creating hydrazone linkages. This reaction is a cornerstone for derivatizing 2-(pyridin-3-yl)quinoline-4-carbohydrazide, leading to the formation of N'-arylidene or N'-alkylidene-2-(pyridin-3-yl)quinoline-4-carbohydrazides, which are a class of Schiff bases.

The synthesis is typically a straightforward, one-pot procedure involving the refluxing of equimolar amounts of the quinoline (B57606) carbohydrazide and a suitable carbonyl compound in a protic solvent like ethanol (B145695). tandfonline.comfigshare.com Often, a catalytic amount of acid, such as acetic acid, is added to facilitate the dehydration process. nih.gov The reaction proceeds via nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) group of the hydrazone.

This method's versatility allows for the introduction of a wide range of substituents by varying the aldehyde or ketone reactant. For instance, various substituted aromatic aldehydes can be used to generate a library of derivatives, each with unique electronic and steric properties conferred by the substituents on the aromatic ring. tandfonline.com This strategy has been successfully applied to synthesize new series of fluorine-containing quinoline hybrid Schiff bases. tandfonline.comfigshare.com

The formation of these Schiff bases is not merely a synthetic exercise; the resulting hydrazone moiety is a valuable pharmacophore in its own right and can act as an intermediate for further cyclization reactions to generate more complex heterocyclic systems.

Table 1: Examples of Reaction Conditions for Hydrazone Synthesis from Quinoline Carbohydrazides

Starting HydrazideCarbonyl CompoundSolventCatalystConditionProduct TypeRef
Quinoline-4-carbohydrazide (B1304848)Aromatic AldehydesEthanol-RefluxHybrid Schiff Bases tandfonline.com
Thiazole-4-carbohydrazideAryl AldehydesMethanol (B129727)Acetic Acid-N'-(Arylidene)hydrazides nih.gov
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide2-Phenoxyquinoline-3-carbaldehydesEthanolNickel(II) nitrateRefluxSchiff Base Derivatives nih.gov

Cyclization Reactions to Form Fused and Spiro Heterocyclic Rings

The carbohydrazide functional group is an excellent precursor for constructing a variety of five-membered heterocyclic rings. Through intramolecular cyclization or condensation with appropriate bifunctional reagents, the this compound core can be elaborated into more complex fused and spiro heterocyclic systems, significantly expanding its chemical diversity.

Pyrazole (B372694) moieties are commonly synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. proquest.comuobaghdad.edu.iq Starting from a carbohydrazide like this compound, the synthesis of a pyrazole ring typically involves a multi-step sequence.

One common strategy involves first converting the carbohydrazide into a suitable precursor. For example, the hydrazide can be reacted with acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form an intermediate hydrazone, which then undergoes intramolecular cyclization to yield a pyrazole ring. uobaghdad.edu.iq In these reactions, the hydrazide provides the N-N bond essential for the pyrazole core. The reaction of acid hydrazides with acetylacetone generally leads to the formation of pyrazole derivatives. uobaghdad.edu.iq Another approach involves the cyclization of chalcones, derived from quinoline-based aldehydes or ketones, with hydrazine derivatives. nih.gov While this doesn't directly use the carbohydrazide as the starting material, it highlights a key strategy for linking quinoline and pyrazole rings. nih.govnih.gov

The construction of pyrazolo[3,4-c]quinolines represents a more direct fusion of the pyrazole ring onto the quinoline scaffold, though these syntheses often start from different quinoline precursors rather than a pre-formed carbohydrazide at the 4-position. nih.gov

The synthesis of 1,3,4-oxadiazoles from acid hydrazides is a well-established and efficient process. openmedicinalchemistryjournal.com This transformation can be achieved through several pathways, most of which involve the cyclodehydration of an N,N'-diacylhydrazine intermediate or oxidative cyclization of an acylhydrazone. nih.govorganic-chemistry.org

A common method involves a two-step, one-pot reaction. First, the this compound is acylated with a carboxylic acid, acid chloride, or anhydride (B1165640) to form a diacylhydrazine. This intermediate is then subjected to dehydrative cyclization using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. openmedicinalchemistryjournal.comnih.gov

Alternatively, 1,3,4-oxadiazoles can be synthesized by reacting the carbohydrazide with carbon disulfide in an alkaline medium (e.g., ethanolic KOH). This reaction proceeds through a dithiocarbazate intermediate, which upon heating, cyclizes to form a 1,3,4-oxadiazole-2-thiol. nih.gov This thiol group can then be further functionalized. Another route involves the oxidative cyclization of hydrazones (Schiff bases), which are readily prepared from the carbohydrazide and an aldehyde. Reagents such as bromine in acetic acid or iodine with potassium carbonate can effect this transformation. nih.govorganic-chemistry.org

Table 2: Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazides

MethodReagent(s)IntermediateRef
Dehydrative CyclizationPOCl₃, PPA, SOCl₂Diacylhydrazine openmedicinalchemistryjournal.comnih.gov
Cyclization with CS₂CS₂, KOH/EthanolDithiocarbazate nih.gov
Oxidative CyclizationI₂, K₂CO₃Hydrazone organic-chemistry.org
Oxidative CyclizationBr₂, Acetic Acid, Sodium AcetateHydrazone nih.gov

Thiazole (B1198619) Ring Construction from Hydrazides

The construction of a thiazole ring from a carbohydrazide is less direct than that of an oxadiazole or triazole and typically requires the conversion of the hydrazide's oxygen atom to sulfur. The Hantzsch thiazole synthesis is a classic method, involving the reaction of a thioamide with an α-haloketone. youtube.com

To apply this to this compound, the hydrazide must first be converted into a thiosemicarbazide (B42300) or a related thioamide-containing intermediate. This can be achieved by reacting the carbohydrazide with an isothiocyanate. The resulting N-acylthiosemicarbazide can then be cyclized with an α-halocarbonyl compound, such as phenacyl bromide. The reaction involves nucleophilic attack by the sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. organic-chemistry.org

Another approach involves the reaction of a thioamide with an α-diazoketone, catalyzed by trifluoromethanesulfonic acid, to yield 2,4-disubstituted thiazoles. organic-chemistry.org This would require converting the parent carbohydrazide into the corresponding carbothiohydrazide.

The 1,2,4-triazole (B32235) ring system is readily accessible from carbohydrazide precursors. A prevalent and efficient method is the reaction of the carbohydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate. rasayanjournal.co.innih.gov

In the first step, this compound is treated with a substituted isothiocyanate (R-NCS) in a solvent like ethanol or methanol to yield a 1-acyl-4-substituted-thiosemicarbazide. rasayanjournal.co.in This intermediate is then cyclized by heating in an alkaline medium, such as aqueous sodium hydroxide. rasayanjournal.co.innih.gov The base promotes intramolecular cyclization with the elimination of hydrogen sulfide, leading to the formation of a 3,4,5-trisubstituted-1,2,4-triazole. This versatile method allows for the introduction of two points of diversity: one from the carbohydrazide and another from the isothiocyanate.

Another pathway involves the Pellizzari reaction, which is the condensation of an amide with an acyl hydrazide. scispace.com A one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed from secondary amides and hydrazides using triflic anhydride activation followed by microwave-induced cyclodehydration. acs.org This approach offers a direct route from hydrazides to highly substituted triazoles. acs.orgorganic-chemistry.org

Molecular Hybridization Approaches Incorporating the Quinoline Carbohydrazide Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity. The this compound scaffold is an excellent platform for this approach, serving as a versatile linker to connect the quinoline moiety with other biologically active heterocyclic systems. researchgate.net

The reactive nature of the carbohydrazide group is key to these hybridization strategies. As detailed in the previous sections, this group can be readily converted into hydrazones, oxadiazoles, triazoles, and other heterocycles. By performing these reactions with reagents that already contain another pharmacophore, hybrid molecules are generated.

For example, a series of 1,3,4-oxadiazole-bridged pyrazole/isoxazole (B147169) bearing quinoline derivatives has been synthesized. nih.gov This involves preparing a quinoline carbohydrazide and then using it to construct the 1,3,4-oxadiazole ring, which in turn is linked to a pre-existing pyrazole or isoxazole moiety. nih.gov This creates a multi-component molecule where the quinoline, oxadiazole, and pyrazole/isoxazole units are covalently linked.

Similarly, quinoline-based 1,3,4-oxadiazole-1,2,3-triazole conjugates have been developed. researchgate.net In this strategy, the carbohydrazide is used to form the 1,3,4-oxadiazole ring, which is then functionalized with a group (e.g., a propargyl group) that can undergo a "click" reaction (a copper-catalyzed azide-alkyne cycloaddition) with an azide-bearing pharmacophore to introduce the 1,2,3-triazole-linked moiety. researchgate.nettandfonline.com

These hybridization approaches leverage the synthetic accessibility of derivatives from the carbohydrazide function to create complex molecules that integrate the structural features of quinoline with other important heterocyclic scaffolds, aiming to produce novel compounds with unique biological profiles. nih.govresearchgate.net

Regioselective Functionalization and Substituent Introduction

The strategic modification of the this compound scaffold is crucial for the exploration of its chemical space and the development of new derivatives with tailored properties. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the quinoline and pyridine (B92270) rings, as well as derivatization of the carbohydrazide moiety. These modifications can significantly influence the molecule's physicochemical and biological characteristics.

The reactivity of the this compound molecule is primarily centered around three key areas: the carbohydrazide group at the 4-position of the quinoline ring, the electron-deficient pyridine ring, and the quinoline ring system itself. The introduction of substituents can be achieved through various synthetic methodologies, with the choice of reagents and reaction conditions dictating the regioselectivity of the transformation.

The carbohydrazide functional group is a versatile handle for a wide array of chemical transformations. It can readily undergo condensation reactions with various carbonyl compounds to afford the corresponding hydrazones. Furthermore, cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents provide access to a variety of five-membered heterocyclic rings. For instance, reaction with β-dicarbonyl compounds like acetylacetone or ethyl acetoacetate can yield pyrazole derivatives. nih.govacs.org Similarly, cyclization with ethyl cyanoacetate (B8463686) can produce aminopyrazolone (B8391566) derivatives. nih.govacs.org The reaction with diethyl malonate can also be employed to form pyrazolidine-3,5-diones. nih.govacs.org

While specific studies on the regioselective functionalization of the quinoline and pyridine rings of this compound are not extensively reported, the general principles of C-H functionalization in quinoline and pyridine systems can be applied. mdpi.comnih.gov The quinoline ring is generally susceptible to electrophilic substitution at the 5- and 8-positions, while nucleophilic substitution is favored at the 2- and 4-positions. However, the presence of the pyridin-3-yl group at the 2-position and the carbohydrazide at the 4-position significantly influences this reactivity. Transition metal-catalyzed cross-coupling reactions are a powerful tool for the regioselective introduction of substituents on the quinoline core. mdpi.com

The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The functionalization of the pyridine ring in the target molecule would likely require specific activation strategies, such as N-oxidation or the use of organometallic reagents. eurekaselect.comresearchgate.net

Detailed research findings on the derivatization of a closely related analog, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625), provide valuable insights into the potential derivatization strategies for the title compound. These studies demonstrate the successful synthesis of a variety of derivatives through reactions at the carbohydrazide moiety. nih.govacs.org

Table 1: Derivatization of the Carbohydrazide Moiety in 2-Arylquinoline-4-carbohydrazide Analogs

ReactantResulting HeterocycleReference
Acetylacetone3,5-Dimethyl-1H-pyrazol-1-yl nih.govacs.org
Ethyl acetoacetate5-Methyl-2,4-dihydro-3H-pyrazol-3-one nih.govacs.org
Malononitrile (B47326)3-Amino-5-oxo-4,5-dihydro-1H-pyrazole nih.govacs.org
Ethyl cyanoacetate5-Amino-1,2-dihydro-3H-pyrazol-3-one nih.govacs.org
Diethyl malonatePyrazolidine-3,5-dione nih.govacs.org

The introduction of various substituents onto the core structure of this compound can be strategically planned based on the known reactivity of the quinoline and pyridine ring systems and the versatile chemistry of the carbohydrazide group. The synthesis of such derivatives is essential for structure-activity relationship studies and the development of novel compounds.

Computational and Theoretical Investigations of 2 Pyridin 3 Yl Quinoline 4 Carbohydrazide and Its Derivatives

Quantum Chemical Studies and Density Functional Theory (DFT) Calculationsnih.govrsc.org

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for analyzing the intrinsic properties of a molecule. nih.gov DFT is a robust method for determining kinetic and thermodynamic stability, calculating structural parameters, and evaluating the optical and electronic properties of molecules. nih.govrsc.org For quinoline (B57606) derivatives, these calculations are typically performed using specific basis sets like B3LYP/6–311++G(d,p) to optimize the molecular structure and compute various molecular characteristics. researchgate.netuobaghdad.edu.iq

The electronic structure of a molecule is key to its reactivity and interactions. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less kinetically stable. researchgate.net

For quinoline derivatives, studies have shown that the distribution of HOMO and LUMO orbitals can predict the most likely sites for electrophilic and nucleophilic attacks. The HOMO regions indicate the centers that are most capable of donating electrons, while the LUMO regions highlight the centers that can accept electrons. researchgate.net This analysis is crucial for understanding reaction mechanisms and intermolecular interactions.

Table 1: Theoretical Quantum Chemical Parameters for Quinoline Derivatives

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) Difference between ELUMO and EHOMO Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / η Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) -(ELUMO + EHOMO) / 2 Measures the power of an atom or group to attract electrons. nih.gov

| Electrophilicity Index (ω) | χ² / 2η | Measures the propensity of a species to accept electrons. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.gov MEP maps illustrate the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. These maps help in understanding biological recognition processes and hydrogen bonding interactions. nih.gov

Typically, MEP maps show:

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These often correspond to lone pairs of electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green regions: Represent neutral or zero potential areas.

For quinoline-based compounds, MEP analysis can identify the reactive functional groups, providing insights into their intermolecular interactions with biological targets. nih.govnih.gov

Molecular Docking Simulations for Target Interaction Predictionuobaghdad.edu.iqauctoresonline.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.govplos.org

For derivatives of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, docking studies can be performed against various protein targets to explore their therapeutic potential. For instance, quinoline derivatives have been docked against targets such as bacterial DNA gyrase and various kinases to assess their antibacterial or anticancer activities. nih.govorientjchem.org The results of a docking simulation are often expressed as a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction. uobaghdad.edu.iqresearchgate.net

Analysis of the docked pose reveals specific interactions, such as:

Hydrogen bonds: Crucial for binding affinity and specificity.

Hydrophobic interactions: Interactions between nonpolar residues.

Pi-pi stacking: Interactions between aromatic rings.

Van der Waals forces: General non-specific interactions.

Studies on similar quinoline carbohydrazide (B1668358) structures have shown that the quinoline ring often engages in hydrophobic interactions, while the carbohydrazide moiety frequently participates in hydrogen bonding with amino acid residues in the active site of the target protein. nih.gov

In Silico Evaluation of Molecular Properties and Drug-Likenesssapub.org

In silico tools are widely used to predict the physicochemical properties, pharmacokinetics, and drug-likeness of compounds before their synthesis, saving time and resources. auctoresonline.orgcmjpublishers.com

Bioactivity scores predict the potential of a compound to interact with major classes of drug targets. These scores are often calculated using online platforms like Molinspiration, which compares the structure of a query molecule to the structures of known active compounds. cmjpublishers.com A higher score suggests a greater probability of biological activity. researchgate.net

The typical interpretation of bioactivity scores is as follows:

Score > 0.00: Considered to be active. researchgate.netresearchgate.net

Score between -0.50 and 0.00: Considered to be moderately active. researchgate.netresearchgate.net

Score < -0.50: Presumed to be inactive. researchgate.net

Predictions are commonly made for several important target classes.

Table 2: Predicted Bioactivity Scores for Representative Pyridine-Carbohydrazide Derivatives

Target Class Bioactivity Score Range Interpretation
GPCR Ligand Moderately Active May interact with G-protein coupled receptors. researchtrend.net
Ion Channel Modulator Moderately Active to Inactive May have some effect on ion channels. cmjpublishers.comresearchtrend.net
Kinase Inhibitor Moderately Active Potential to inhibit kinase enzymes, relevant for anticancer activity. cmjpublishers.comresearchtrend.net
Nuclear Receptor Ligand Moderately Active May bind to nuclear receptors, influencing gene expression. cmjpublishers.comresearchtrend.net
Protease Inhibitor Moderately Active Potential to inhibit proteases, relevant for antiviral or other therapies. researchtrend.net

| Enzyme Inhibitor | Active to Moderately Active | High likelihood of inhibiting various enzymes. cmjpublishers.comresearchtrend.net |

Note: The data in this table is representative of findings for pyridine-carbohydrazide and quinoline derivatives and serves as an illustrative example. cmjpublishers.comresearchtrend.net

Theoretical pharmacokinetic profiling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, assesses the drug-likeness of a compound. researchtrend.net These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Key predicted ADME properties for quinoline and pyridine (B92270) derivatives include:

Intestinal Absorption: High intestinal absorption is predicted for many derivatives, suggesting good potential for oral bioavailability. researchtrend.netresearchgate.net

Blood-Brain Barrier (BBB) Permeability: Most derivatives are often predicted to be non-permeable to the BBB, which can be advantageous for avoiding central nervous system side effects. researchtrend.net

CYP450 Inhibition: Some derivatives may show potential to inhibit cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9), which is a critical consideration for potential drug-drug interactions. cmjpublishers.comresearchtrend.net

P-glycoprotein (P-gp) Interaction: Some compounds may be substrates for P-gp, which can affect their cellular uptake and efflux. researchgate.net

These in silico predictions are crucial for identifying promising candidates for further development while flagging potential liabilities early in the drug discovery process. auctoresonline.orgmdpi.com

Conformational Analysis and Energy Minimization Studies

Computational and theoretical investigations into the conformational landscape of this compound and its derivatives are crucial for understanding their three-dimensional structures and, consequently, their biological activities. These studies typically employ quantum mechanical methods and molecular mechanics to identify stable conformers and the energetic barriers between them.

Energy minimization studies are performed to locate the lowest energy conformation, which is presumed to be the most stable and predominant structure under physiological conditions. These calculations are fundamental for subsequent molecular docking studies, as the conformation of the ligand is a key determinant of its binding affinity to a biological target.

While specific conformational analysis and energy minimization data for this compound are not extensively detailed in the available literature, insights can be drawn from studies on structurally related compounds. For instance, analyses of similar carbohydrazide derivatives have elucidated key structural features, such as the planarity of the molecule and the dihedral angles between the constituent aromatic rings.

In a study of thiophene (B33073)–carbohydrazide–pyridine derivatives, which share a similar structural motif, the dihedral angles between the thiophene and pyridine rings were found to vary depending on the substitution pattern and the specific isomer. This highlights the conformational flexibility inherent in such molecules. The conformation about the N=C bond of the hydrazone moiety is typically found to be in the E configuration.

The following table presents data from the conformational analysis of related thiophene-carbohydrazide-pyridine derivatives, illustrating the types of parameters investigated in such computational studies.

CompoundDihedral Angle Between Rings (°)C5—N1—N2—C6 Torsion Angle (°)S1—C4—C5—O1 Torsion Angle (°)
N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide21.4(2)175.1(4)-4.9(6)
N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide15.42(14)173.74(19)-170.67(17)
N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide4.97(8)--
N′-[(E)-pyridin-2-ylmethylidene]-2-(thiophen-2-yl)ethanohydrazide83.52(13)--

Data adapted from a study on thiophene–carbohydrazide–pyridine derivatives. nih.gov

These studies underscore the importance of computational chemistry in predicting the conformational preferences of novel compounds like this compound, providing a foundation for rational drug design and the interpretation of structure-activity relationships.

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Yl Quinoline 4 Carbohydrazide Derivatives

Impact of Substituent Variations on Quinoline (B57606) Ring System

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. rsc.orgmdpi.comnih.gov Modifications to this ring system in derivatives of 2-(pyridin-3-yl)quinoline-4-carbohydrazide have a profound impact on their pharmacological profiles. The nature, position, and size of substituents on the quinoline core can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Quinoline and its analogues are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects. rsc.orgijresm.com The specific substitution pattern on the quinoline ring plays a critical role in defining the primary activity. For instance, in the development of novel anti-HIV and antibacterial agents based on a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) core, the introduction of various benzylidene moieties showed that electronic effects (electron-donating vs. electron-withdrawing groups) on the substituent significantly modulated the potency. nih.gov Similarly, studies on other quinoline derivatives have shown that introducing small, lipophilic groups can enhance cell penetration and, consequently, biological activity. nih.gov Conversely, bulky substituents may introduce steric hindrance, potentially preventing the molecule from fitting into the active site of a target enzyme or receptor. The electronic nature of substituents is also key; electron-withdrawing groups can influence the acidity of nearby protons and the molecule's ability to participate in hydrogen bonding, while electron-donating groups can modulate the electron density of the aromatic system, affecting stacking interactions.

Role of Pyridine Moiety Substitutions on Biological Activity

SAR studies on various classes of pyridine derivatives have consistently demonstrated that even minor structural changes can lead to significant shifts in biological activity. mdpi.com For example, the presence and position of methyl groups on a heteroaromatic ring can significantly affect antibacterial activity. nih.gov Research on other pyridine-containing compounds has shown that introducing electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH), and electron-withdrawing groups like chloro (-Cl) or fluoro (-F), can fine-tune the molecule's binding affinity. mdpi.com An analysis of the antiproliferative activity of pyridine derivatives found that compounds featuring nitrogen- and oxygen-containing groups (such as -OCH3, -OH, -C=O, and -NH2) often exhibited superior activity. mdpi.com The nitrogen atom in the pyridine ring itself is a key pharmacophoric feature, acting as a hydrogen bond acceptor, which can be crucial for anchoring the molecule to its biological target. nih.gov

Derivative TypeSubstituentPositionEffect on Antiproliferative Activity (IC50)
Aromatic Ring Substituted Pyridine -CH3Single1.30 mM
-ClSingle5.84 mM
-HSingle7.15 mM
Di-substituted Pyridine Two -CH3 groups-4.04 mM
One -CH3, one -H-6.21 mM
Two -H atoms-24.4 mM

This table is based on data for pyrazolo[3,4-b]pyridine derivatives and illustrates the principle that substitutions on rings attached to the core pyridine structure significantly influence biological activity, as reported in a study by Sangani et al. (2014). mdpi.com

Importance of the Carbohydrazide (B1668358) Linker and Its Derivatizations

The carbohydrazide (-CO-NH-NH2) linker is a versatile functional group that serves as a flexible bridge between the quinoline and pyridine rings, but more importantly, it is a critical pharmacophore in its own right. mdpi.commdpi.com This moiety possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, allowing for strong and specific interactions with biological targets. mdpi.com The hydrazide group is a key feature in many active pharmaceutical ingredients, including the well-known anti-tuberculosis drug isoniazid (B1672263) (pyridine-4-carbohydrazide). mdpi.comcmjpublishers.com

SAR studies have shown that the bioactivity of quinoline-carbohydrazide derivatives can be significantly enhanced or modified by derivatizing the terminal amine of the hydrazide group. nih.govacs.org These modifications often involve condensation with aldehydes or ketones to form hydrazones or cyclization with various reagents to create five-membered heterocyclic rings like pyrazoles or oxadiazoles. mdpi.comnih.govacs.org Such derivatizations can improve the compound's lipophilicity, metabolic stability, and binding affinity. For example, in a study on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, converting the carbohydrazide into a 5-amino-1H-pyrazole-4-carbonitrile moiety (compound 10) resulted in a significant increase in inhibitory activity against S. aureus DNA gyrase compared to the parent hydrazide. nih.govacs.org This highlights that the carbohydrazide linker is not just a spacer but a chemically reactive handle for molecular optimization. The usefulness of the hydrazine (B178648) moiety for enhancing activity has been confirmed whether it is in an open-chain (hydrazone) or cyclized (heterocycle) form. nih.govacs.org

CompoundHydrazide DerivatizationTarget OrganismBiological Activity (MIC in μM)
5 Ethyl formohydrazonateS. aureus49.04
6b 4-(4-methoxyphenyl)acetamidohydrazinylS. aureus38.64
10 5-amino-1H-pyrazole-4-carbonitrileS. aureus191.36
11 3,5-dimethyl-1H-pyrazoleS. aureus192.29

This table presents data on derivatives of a 2-phenylquinoline-4-carbohydrazide (B1604794) scaffold, demonstrating how modifications to the hydrazide linker affect antibacterial activity. nih.govacs.org

Contribution of Molecular Hybridization to Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. acs.org The resulting hybrid compound may exhibit an improved affinity, a broader spectrum of activity, or a novel mechanism of action compared to the individual parent molecules. researchgate.net The this compound scaffold is a quintessential example of this approach, hybridizing the quinoline, pyridine, and carbohydrazide pharmacophores.

Each component brings a history of therapeutic relevance:

Quinoline: Found in numerous antimalarial, antibacterial, and anticancer drugs. rsc.orgresearchgate.net

Pyridine: A core scaffold in a vast number of pharmaceuticals, valued for its pharmacokinetic advantages. rsc.org

Hydrazide/Hydrazone: A key functional group in many antimicrobial agents. mdpi.com

By linking these moieties, medicinal chemists aim to create synergistic effects. For instance, the combination of a quinoline scaffold with a hydrazine moiety has been shown to produce new chemical entities with broad-spectrum and promising antimicrobial activities. acs.org This strategy can lead to multi-target agents, which are particularly valuable for treating complex diseases or overcoming drug resistance. researchgate.net The design of pyrazol-quinoline-pyridine hybrids has also been pursued using this technique to develop new anticancer agents. ijresm.com The enhanced bioactivity of these hybrids often stems from their ability to interact with multiple binding sites on a single target or to engage with different biological targets simultaneously.

Identification of Key Pharmacophoric Features for Specific Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on SAR studies of this compound derivatives and related compounds, a general pharmacophore model can be proposed.

Key features include:

Aromatic/Hydrophobic Regions: Both the quinoline and pyridine rings serve as essential hydrophobic scaffolds that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. mdpi.com The quinoline system, being larger and more extended, often acts as the primary anchor.

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine ring, the nitrogen atom of the quinoline ring, and the carbonyl oxygen (C=O) of the carbohydrazide linker are critical hydrogen bond acceptors. nih.govnih.gov These features are crucial for orienting the molecule correctly within the active site. Pharmacophore models for similar quinoline-based compounds have consistently identified HBAs as essential for activity. nih.gov

Hydrogen Bond Donors (HBD): The N-H groups of the carbohydrazide linker are key hydrogen bond donors. mdpi.com In derivatized forms, such as hydrazones or pyrazoles, these N-H groups remain vital for target interaction.

These pharmacophoric features collectively define the molecule's ability to recognize and bind to its biological target, ultimately determining its therapeutic efficacy.

Future Directions and Advanced Research Perspectives for 2 Pyridin 3 Yl Quinoline 4 Carbohydrazide

Rational Design of Novel Analogues with Optimized Profiles

Rational drug design, a strategy centered on understanding the molecular basis of a drug's activity, is crucial for optimizing the therapeutic profile of 2-(pyridin-3-yl)quinoline-4-carbohydrazide. This approach involves the strategic modification of the parent molecule to enhance efficacy, selectivity, and pharmacokinetic properties.

One established strategy is molecular hybridization , which involves combining two or more pharmacophoric groups to create a new hybrid compound with potentially enhanced activity. researchgate.net For instance, research on similar 2-phenyl quinoline (B57606) hydrazide derivatives has involved substituting the hydrazine (B178648) moiety or incorporating it into a five-membered ring system to explore structure-activity relationships (SAR). nih.govacs.org By applying this principle, novel analogues of this compound could be designed by modifying the carbohydrazide (B1668358) linker or by introducing various substituents onto the pyridine (B92270) and quinoline rings.

Another key aspect of rational design is the modulation of physicochemical properties, such as lipophilicity. It has been suggested that incorporating lipophilic functionalities into related pyridine-carbohydrazide frameworks can augment biological activity by facilitating diffusion through the lipid-rich walls of bacteria. mdpi.com Similarly, creating a library of derivatives with varying lipophilicity could optimize the permeability of this compound across cell membranes, potentially enhancing its bioavailability and efficacy. cmjpublishers.com Ligand-based drug design, utilizing techniques like comparative molecular field analysis (CoMFA), can further refine these analogues by correlating their three-dimensional structures with their biological activity to improve properties like anti-gastric cancer efficacy. mdpi.com

The table below illustrates how rational design has been applied to similar quinoline carbohydrazide scaffolds to generate analogues with antimicrobial activity.

Compound Analogue ClassDesign StrategyExample ModificationObserved ActivityReference
2-Phenylquinoline-4-carbohydrazide (B1604794) DerivativesMolecular HybridizationLinkage to a 4-(4-methoxyphenyl)acetamidohydrazinyl moietyAntibacterial activity against S. aureus (MIC = 38.64 μM) nih.govacs.org
2-Phenylquinoline-4-carbohydrazide DerivativesMolecular HybridizationCyclization with malononitrile (B47326) to form a pyrazole (B372694) derivativeS. aureus DNA gyrase inhibition (IC50 = 8.45 μM) nih.govacs.org
Pyridine-4-carbohydrazide DerivativesLipophilicity ModulationHybridization with substituted aldehydes to form Schiff basesEnhanced physicochemical characteristics adhering to Lipinski's and Veber's rules cmjpublishers.com
Quinoline-4-carbohydrazide (B1304848) HybridsMolecular HybridizationLinkage to a 3-arylacrylamide moietyPotent antiproliferative activity against MCF-7 breast cancer cells (IC50 = 2.71 μM) nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While the biological activities of many quinoline derivatives are known, the specific molecular targets of this compound remain largely uncharacterized. A key future direction is the systematic exploration and identification of its novel biological targets and the pathways it modulates.

Research on structurally related compounds provides a roadmap for this exploration. For example, microbial DNA gyrase has been identified as a key target for some 2-phenyl quinoline hydrazide derivatives, suggesting a potential mechanism for antimicrobial action. researchgate.netnih.gov Similarly, certain quinoline-acrylamide hybrids have been designed to target the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), which is implicated in cancer. nih.gov The quinolinone scaffold, a related structure, has also been investigated for its ability to inhibit enzymes like soybean lipoxygenase (LOX), indicating potential anti-inflammatory applications. mdpi.com

Future studies should employ a combination of predictive and experimental approaches to uncover the targets of this compound. In silico target prediction tools can analyze the compound's structure to identify potential protein interactions. These computational predictions can then be validated through experimental techniques such as affinity chromatography, proteomics-based approaches, and enzymatic assays to confirm direct binding and functional modulation of the identified targets. Elucidating these interactions will be critical for understanding its mechanism of action and identifying new therapeutic indications.

Application of Advanced Drug Design Strategies (e.g., Fragment-Based Drug Design, Artificial Intelligence in Drug Discovery)

The discovery and optimization of novel analogues of this compound can be significantly accelerated by adopting advanced drug design methodologies.

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds. researchoutreach.org This technique involves screening small, low-molecular-weight fragments that bind weakly to a biological target. researchoutreach.org Once identified, these fragments can be grown or merged to create a more potent lead compound. researchoutreach.org A fragment-based approach successfully identified a quinoline-5,8-dicarboxylic acid scaffold as a selective inhibitor of the enzyme JMJD3, demonstrating the utility of this strategy for the quinoline core. nih.gov The quinoline, pyridine, and carbohydrazide components of the title compound could themselves be considered fragments for screening against various targets to design novel inhibitors.

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and activities. nih.govnih.gov AI algorithms can be trained to predict the biological activities, pharmacokinetic profiles, and toxicity of novel molecules, thereby reducing the time and cost associated with drug development. nih.govmdpi.com For quinoline derivatives specifically, AI can be used to screen large virtual libraries, optimize structures, and identify new drug candidates up to ten times faster than traditional methods. ontosight.ai AI platforms can predict drug-protein interactions, which can help in designing safer molecules with fewer off-target effects. nih.gov By applying AI, researchers can generate novel molecular structures based on the this compound scaffold that are optimized for specific therapeutic profiles. mdpi.com

Advanced StrategyDescriptionPotential Application to the Target CompoundReference
Fragment-Based Drug Design (FBDD)Screening small molecular fragments to identify binding partners, which are then optimized into lead compounds.Use the quinoline, pyridine, or carbohydrazide moieties as fragments to screen against new biological targets. researchoutreach.org
Artificial Intelligence (AI) in Drug DiscoveryUtilizing machine learning and deep learning to predict molecular properties, identify targets, and generate novel structures.Accelerate the design of analogues with improved efficacy and safety profiles; predict new biological targets and activities. nih.govontosight.ai
3D-Pharmacophore ModelingGenerating a model of the essential structural features required for biological activity based on known active compounds.Develop a pharmacophore model from active quinoline carbohydrazides to guide the design of new, highly active analogues. nih.gov

Strategies for Overcoming Microbial Drug Resistance and Cancer Chemotherapeutic Resistance

The rise of multidrug resistance (MDR) in both microbial pathogens and cancer cells is a major global health threat, necessitating the development of novel therapeutic agents that can circumvent these resistance mechanisms. nih.gov The this compound scaffold is a promising starting point for developing such agents.

In the context of microbial resistance , a key strategy is to develop inhibitors of novel bacterial targets that are not affected by existing resistance mechanisms. As noted, derivatives of the quinoline carbohydrazide core have shown activity against microbial DNA gyrase, a validated target for antibacterial drugs. researchgate.netnih.gov Future work could focus on optimizing analogues of this compound to be potent inhibitors of this enzyme, particularly in drug-resistant strains of bacteria like Staphylococcus aureus. nih.gov

In cancer chemotherapy , resistance is often mediated by efflux pumps like P-glycoprotein, which actively remove cytotoxic drugs from cancer cells. A promising strategy involves developing compounds that can inhibit these pumps, thereby restoring the efficacy of conventional chemotherapeutics. Research has shown that certain quinoline derivatives can act as P-glycoprotein inhibitors and reverse multidrug resistance in cancer cell lines. mdpi.com One study found that a specific quinoline compound could enhance the accumulation of doxorubicin (B1662922) in resistant cancer cells, making them more susceptible to the drug. mdpi.com Future research should investigate whether this compound or its rationally designed analogues can inhibit P-glycoprotein or other MDR-associated proteins, potentially serving as chemosensitizing agents in combination cancer therapy.

Q & A

Q. What are the regulatory considerations for handling quinoline-4-carbohydrazide derivatives in academic labs?

  • Methodological Answer : Adhere to GHS guidelines for hazardous chemicals. Document waste disposal via licensed agencies for halogenated or toxic byproducts . For international collaborations, ensure compliance with local regulations (e.g., FDA non-clinical guidelines for non-pharmaceutical use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.